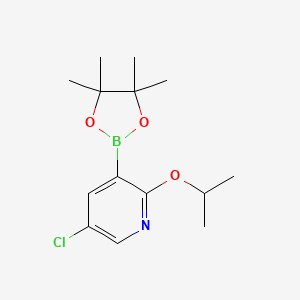

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester

Übersicht

Beschreibung

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

Boronic esters, including this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where the boron group is transferred to a metal catalyst .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound can participate in carbon–carbon bond-forming reactions . This can lead to the synthesis of a wide range of organic compounds .

Result of Action

The compound’s use in sm cross-coupling reactions can result in the formation of new carbon–carbon bonds, enabling the synthesis of a variety of organic compounds .

Action Environment

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester typically involves the borylation of 5-Chloro-2-isopropoxypyridine. This can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Protodeboronation: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding pyridine derivative.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-2-isopropoxypyridine-3-boronic acid

- 5-Chloro-6-isopropoxypyridine-3-boronic acid

- 2-Chloro-4-methoxypyridine-3-boronic acid

Uniqueness

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Unlike some other boronic acids, it is less prone to protodeboronation, making it a more reliable reagent in organic synthesis .

Biologische Aktivität

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BClNO₃

- Molecular Weight : 263.14 g/mol

- CAS Number : 2121511-53-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression and inflammation, potentially leading to reduced tumor growth and inflammatory responses.

- Target Interaction : It can bind to proteins and receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of pyridinylboronic acids, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a similar boronic acid derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating strong anticancer properties .

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Bcl-2/Bcl-xL | < 1 | |

| Similar Pyridinylboronic Acid | Various Cancer Cell Lines | 1–2 |

- Antimicrobial Study : Another research article noted that certain pyridinylboronic acids demonstrated significant antibacterial activity against resistant strains of bacteria, making them candidates for further development as antibiotics .

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives, this compound shows unique properties due to its specific functional groups:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution; isopropoxy group | Anticancer, antimicrobial |

| 4-Pyridinylboronic Acid | No isopropoxy group; different substitution pattern | Lower anticancer potency |

| 2-Pyridinylboronic Acid | Lacks chlorine; different reactivity | Limited antimicrobial activity |

Eigenschaften

IUPAC Name |

5-chloro-2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BClNO3/c1-9(2)18-12-11(7-10(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAREMMWZVSHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001129829 | |

| Record name | 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-57-5 | |

| Record name | 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.